molecular formula C10H12ClN3 B2568110 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1864064-38-9

5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2568110
CAS No.: 1864064-38-9
M. Wt: 209.68
InChI Key: BFFUDXBDEQXXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chloromethyl group at position 5 and an isopropyl group at position 1. The pyrazolo[3,4-b]pyridine scaffold consists of a fused pyrazole and pyridine ring system, which is structurally analogous to purine bases, enabling diverse biological interactions . The chloromethyl group at position 5 enhances reactivity, making the compound a versatile intermediate for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

For example, describes the synthesis of 4-(aryl)amino-5-carboethoxy derivatives using chlorinated intermediates, suggesting that similar strategies could apply to the chloromethyl-substituted target compound.

Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFUDXBDEQXXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)CCl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloromethyl-4-isopropylpyridine with hydrazine hydrate under reflux conditions to form the pyrazolo[3,4-b]pyridine ring system. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclization reactions involving 5-aminopyrazole derivatives and electrophilic partners. Key methods include:

a. Gould–Jacobs Reaction

  • Reactants : 3-Aminopyrazole derivatives (e.g., 3-amino-1-isopropylpyrazole) and diethyl 2-(ethoxymethylene)malonate.

  • Conditions : POCl₃ or SOCl₂ at 100–160°C under solvent-free conditions .

  • Outcome : Forms 4-chloro-1H-pyrazolo[3,4-b]pyridines. The chloromethyl group at C5 is introduced via post-cyclization chlorination of a hydroxymethyl intermediate using SOCl₂ .

b. Cascade 6-endo-dig Cyclization

  • Reactants : 5-Amino-1-isopropylpyrazole and alkynyl aldehydes (e.g., propargyl aldehyde derivatives).

  • Catalysts : AgNO₃, I₂, or NBS .

  • Outcome : Direct incorporation of halogenated groups (e.g., CH₂Cl) via alkyne activation. This method offers regioselective control at C5 .

Reaction Pathways

The chloromethyl group at C5 serves as a versatile handle for further functionalization:

Reaction Type Conditions Products Key References
Nucleophilic Substitution Amines (e.g., NH₃, RNH₂) in DMF, 80°C5-(Aminomethyl) derivatives
Elimination KOtBu, DMSO, 120°C5-Vinyl-1H-pyrazolo[3,4-b]pyridine
Cross-Coupling Pd(PPh₃)₄, ArB(OH)₂, 100°C5-Aryl/alkyl-substituted analogs
Oxidation KMnO₄, H₂O/acetone, 25°C5-Carboxylic acid derivative

Stability and Selectivity

  • The chloromethyl group is stable under acidic conditions (e.g., POCl₃) but prone to hydrolysis in basic media .

  • Electrophilic aromatic substitution occurs preferentially at C4 and C6 due to the electron-deficient pyridine ring .

Key Research Findings

  • Synthetic Efficiency : ZrCl₄-catalyzed cyclization achieves 75–92% yields for 5-substituted pyrazolo[3,4-b]pyridines .

  • Oxidation Mechanism : Atmospheric oxygen facilitates the final aromatization step in Gould–Jacobs reactions .

This compound’s reactivity profile underscores its utility as a scaffold for bioactive molecule development, particularly in oncology and immunology.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines, including 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine, exhibit promising anticancer properties. They have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have shown potent inhibitory activity against CDK2 and CDK9, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Studies have demonstrated that pyrazolo[3,4-b]pyridines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases . The compound's ability to modulate these pathways makes it a candidate for further development in anti-inflammatory therapies.

Neuroprotective Effects

Emerging evidence suggests that derivatives of pyrazolo[3,4-b]pyridine may possess neuroprotective effects. Their interaction with various neurotransmitter systems could lead to novel treatments for neurodegenerative disorders .

Agrochemical Applications

Recent studies have explored the use of pyrazolo[3,4-b]pyridine derivatives as agrochemical agents. Specific compounds have shown insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis), indicating their potential in agricultural applications . This aspect broadens the scope of this compound beyond medicinal chemistry into the field of pest management.

Case Study 1: Inhibition of CDK Activity

A series of experiments demonstrated that certain pyrazolo[3,4-b]pyridine derivatives significantly inhibited CDK activity in vitro. The structure-activity relationship (SAR) studies revealed that modifications at the chloromethyl position could enhance selectivity towards CDK2 over CDK9 .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model, compounds based on the pyrazolo[3,4-b]pyridine scaffold were tested for their ability to reduce inflammation in vivo. Results indicated a marked decrease in inflammatory markers following treatment with these compounds, supporting their potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of biological activity. The isopropyl group may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name & Evidence ID Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
Target Compound 5-(chloromethyl), 1-(propan-2-yl) 208.45 (calculated) Reactive intermediate for further derivatization; potential pharmacological scaffold. Likely via chlorination of methyl precursors.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d]pyrimidine, chromenone, phenyl 497.52 (estimated) Fluorescent properties; therapeutic potential (anticancer, antimicrobial). FeCl₃-SiO₂ catalyzed cyclization (75% yield).
BAY 41-2272 3-(4-amino-5-cyclopropylpyrimidin-2-yl), 1-(2-fluorobenzyl) 376.37 (calculated) Soluble guanylate cyclase (sGC) stimulator; treats cardiovascular diseases. Multi-step heterocyclic functionalization.
Riociguat 1-(2-fluorobenzyl), 3-carboxamide 422.41 (calculated) FDA-approved for pulmonary hypertension; targets nitric oxide pathways. Hydrazine-mediated cyclization.
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Carboxylic acid, cyclopropyl, methylbenzyl 372.83 Anticancer lead; inhibits kinase activity. Halogenation and Friedel-Crafts alkylation.
5-Bromo-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine Bromo, 2-chlorobenzyl 322.59 Building block for kinase inhibitors; halogen enhances electrophilic reactivity. Suzuki-Miyaura coupling.

Key Observations from the Comparison

Substituent-Driven Reactivity :

  • The chloromethyl group in the target compound provides a reactive site for alkylation or nucleophilic substitution, distinguishing it from carboxylated (e.g., ) or brominated (e.g., ) analogues.
  • Halogenated derivatives (Cl, Br) are common in drug discovery due to their ability to enhance binding via hydrophobic interactions and improve metabolic stability .

Biological Activity: BAY 41-2272 () and Riociguat () demonstrate the therapeutic relevance of pyrazolo[3,4-b]pyridines in cardiovascular and pulmonary diseases, respectively. The target compound’s isopropyl group may similarly modulate pharmacokinetics. Thieno[2,3-d]pyrimidine hybrids () exhibit fluorescence and antimicrobial activity, highlighting the role of fused aromatic systems in expanding functionality.

Synthetic Strategies: Catalytic methods: FeCl₃-SiO₂ () and transition-metal catalysis () are prevalent for constructing complex heterocycles.

Biological Activity

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SARs), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 213.68 g/mol
  • CAS Number : 1864064-38-9

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The chloromethyl and isopropyl substituents contribute to its chemical reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine class. For instance, derivatives have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCDK Inhibition (IC50)Selectivity
This compoundTBDTBD
Analogue 310.36 µM (CDK2)265-fold over CDK9

These findings suggest that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity and potency against specific cancer targets .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain pyrazolo[3,4-b]pyridine derivatives possess significant anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit COX-2 activity effectively.

CompoundCOX-2 Inhibition (IC50)
Compound A0.04 ± 0.09 μmol
Compound B0.04 ± 0.02 μmol
Celecoxib (standard)0.04 ± 0.01 μmol

This suggests that the presence of electron-releasing groups enhances anti-inflammatory activity .

Structure-Activity Relationships (SAR)

The SAR of pyrazolo[3,4-b]pyridines indicates that variations in substituents can significantly impact biological activity. Key observations include:

  • Chloromethyl Group : Enhances reactivity and may improve binding affinity to target proteins.
  • Isopropyl Substituent : Contributes to hydrophobic interactions, potentially increasing bioavailability.

A systematic study of various derivatives has led to the identification of optimal structural features that maximize therapeutic efficacy .

Case Studies

  • Corticotropin-Releasing Factor Receptor Antagonists : A related study identified potent CRF(1) receptor antagonists derived from substituted pyrazolo[3,4-b]pyridines, demonstrating their potential as anxiolytic agents .
  • Alzheimer's Disease Probes : Novel compounds have been synthesized that selectively bind to β-amyloid plaques, indicating their potential utility in Alzheimer's diagnostics .

Q & A

Q. What are the common synthetic routes for 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how is structural confirmation achieved?

The synthesis typically involves cyclocondensation of substituted pyrazoles or pyridine precursors. For example, α-carbethoxy intermediates can react with substituted anilines under reflux to yield pyrazolo[3,4-b]pyridines with 65–90% efficiency. Structural confirmation relies on 1D/2D NMR (e.g., 1H^1H, 13C^{13}C-DEPT, COSY, HETECOR) and IR spectroscopy to assign substituents and verify regiochemistry . Lower yields (e.g., 30% for derivatives 10 and 13 in ) may arise from steric hindrance or electronic effects of aryl substituents.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray diffraction (XRD) reveals monoclinic crystal systems (space group P21/cP2_1/c) with lattice parameters a=8.8731A˚a = 8.8731 \, \text{Å}, b=19.9044A˚b = 19.9044 \, \text{Å}, and c=10.5292A˚c = 10.5292 \, \text{Å}. Hydrogen bonding and π-π stacking interactions stabilize the structure, which is critical for understanding reactivity and packing efficiency in solid-state formulations .

Q. What in vitro assays are used to evaluate its biological activity?

Pyrazolo[3,4-b]pyridines are screened for kinase inhibition (e.g., protein kinase A/B) using fluorescence polarization assays or for antiparasitic activity (e.g., against Trypanosoma cruzi) via cell viability assays (e.g., MTT). Dose-response curves (IC50_{50}) and selectivity indices against human cell lines (e.g., HEK293) are standard metrics .

Advanced Research Questions

Q. What computational strategies optimize the design of pyrazolo[3,4-b]pyridine derivatives for target-specific activity?

3D-QSAR and molecular docking (e.g., AutoDock Vina) model interactions with targets like the Lassa virus glycoprotein. Pharmacophore mapping identifies critical substituents (e.g., chloromethyl for electrophilic reactivity), while molecular dynamics (MD) simulations (≥100 ns) assess binding stability under physiological conditions .

Q. How can enantioselective synthesis of chiral pyrazolo[3,4-b]pyridines be achieved?

Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles, yielding enantiomeric excess (ee) >85%. Key parameters include solvent polarity (e.g., toluene), catalyst loading (5 mol%), and temperature (80°C), with reaction progress monitored via chiral HPLC .

Q. What strategies address contradictions in reported synthetic yields for substituted derivatives?

Yield disparities (e.g., 30% vs. 90% in ) may stem from electron-withdrawing groups deactivating the aryl amine nucleophile. Optimization via microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl2_2) can enhance reactivity. DOE (Design of Experiments) methodologies systematically evaluate temperature, solvent, and stoichiometry effects .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl moiety acts as an electrophilic site for SN2 reactions with amines or thiols, enabling functionalization (e.g., prodrug design). Kinetic studies (e.g., in DMSO/water) reveal rate dependence on nucleophile strength (e.g., k2amine>k1aminek_{2^\circ \text{amine}} > k_{1^\circ \text{amine}}). Competing elimination (E2) pathways require controlled pH (<9) and low temperature (0–5°C) .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Chloromethyl derivatives require inert atmosphere (N2_2/Ar) handling due to moisture sensitivity. Personal protective equipment (PPE) and fume hoods mitigate exposure risks. First-aid measures for spills include immediate ethanol rinsing (neutralizes HCl byproducts) and medical consultation for inhalation/contact exposure .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrazolo[3,4-b]Pyridine Derivatives

ParameterTypical RangeImpact on Yield/SelectivityReference
Reaction Temp.80–120°CHigher temps favor cyclization
SolventToluene, DMFPolar aprotic solvents enhance SNAr
CatalystRh(III) complexes, ZnCl2_2Enantioselectivity >85% ee

Table 2: Computational Tools for Structure-Activity Relationship (SAR) Studies

ToolApplicationOutput MetricsReference
AutoDock VinaBinding affinity predictionΔG (kcal/mol), RMSD
Gaussian 09DFT calculations (HOMO/LUMO)Electrostatic potential maps
GROMACSMD simulationsProtein-ligand stability (RMSF)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.